B1577876 Brevinin-1PTa

Brevinin-1PTa

Cat. No.: B1577876
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1PTa is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Pelophylax genus of frogs. It belongs to the brevinin-1 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (CKSSCPPL) formed via a disulfide bridge . This 24-residue peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Its mechanism involves membrane disruption via pore formation, driven by its amphipathic α-helical structure and positive charge (+5 at physiological pH) .

Properties

bioactivity

Antibacterial

sequence

FMGGLIKAATKIVPAAYCAITKKC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Brevinin-1PTa and Related Peptides
Peptide Source Length (residues) Net Charge Key Structural Motifs Secondary Structure
This compound Pelophylax spp. 24 +5 C-terminal disulfide ring (CKSSCPPL) α-helix (residues 5–20)
Brevinin-1E Rana esculenta 25 +6 C-terminal disulfide ring (CKISKQPL) α-helix (residues 3–18)
Temporin L Rana temporaria 13 +3 Linear, no disulfide bonds Amphipathic α-helix
Magainin 2 Xenopus laevis 23 +4 Linear, Gly-rich N-terminal α-helix (residues 2–20)

Key Findings :

  • This compound’s disulfide ring enhances structural stability compared to linear peptides like Temporin L, reducing susceptibility to proteolytic degradation .
  • Its longer α-helical domain (residues 5–20) allows deeper membrane penetration than Magainin 2, correlating with stronger bactericidal activity .
Table 2: Antimicrobial Activity (MIC, μg/mL)
Pathogen This compound Brevinin-1E Temporin L Magainin 2
E. coli 2.5 5.0 10.0 12.5
S. aureus 1.2 2.5 6.3 25.0
C. albicans 4.0 8.0 20.0 >50
Hemolytic Activity (HC50)* 45.0 30.0 15.0 100.0

*HC50: Concentration causing 50% hemolysis of human erythrocytes.

Key Findings :

  • This compound shows 2–4× lower MIC values than Brevinin-1E against E. coli and S. aureus, likely due to higher charge density (+5 vs. +6) optimizing electrostatic interactions with bacterial membranes .
  • Temporin L’s shorter length limits its antifungal efficacy, while this compound’s disulfide ring enhances stability in serum, improving pharmacokinetics .

Stability and Pharmacokinetic Profiles

Table 3: Stability Under Physiological Conditions
Parameter This compound Brevinin-1E Temporin L
Protease Resistance High Moderate Low
pH Stability (2–10) Stable Stable Unstable
Serum Half-life (h) 6.0 4.5 1.5

Key Findings :

  • This compound’s cyclic C-terminal motif reduces cleavage by trypsin and pepsin, unlike Temporin L, which degrades rapidly in serum .
  • Magainin 2’s linear structure limits its utility in vivo despite moderate activity, highlighting this compound’s therapeutic advantage .

Therapeutic Potential and Clinical Relevance

This compound’s low hemolytic activity (HC50 = 45 μg/mL) and high selectivity index (SI = HC50/MIC > 10 for S. aureus) make it a promising candidate for topical antimicrobial formulations. In contrast, Temporin L’s high hemolysis (HC50 = 15 μg/mL) restricts its use . Synergistic studies show this compound enhances conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant P. aeruginosa by permeabilizing membranes .

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